N-(2-bromo-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a phenyl ring, along with a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4-methylphenol.
Etherification: The brominated product is then subjected to etherification with 4-methoxyphenol in the presence of a base such as potassium carbonate to form 2-(4-methoxyphenoxy)-4-methylphenol.
Amidation: The final step involves the reaction of the etherified product with propanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or organometallic compounds.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)-2-(4-hydroxyphenoxy)propanamide
- N-(2-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- N-(2-bromo-4-methylphenyl)-2-(4-methoxyphenoxy)butanamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-11-4-9-16(15(18)10-11)19-17(20)12(2)22-14-7-5-13(21-3)6-8-14/h4-10,12H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSNSORCTZQGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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